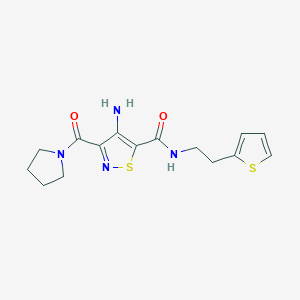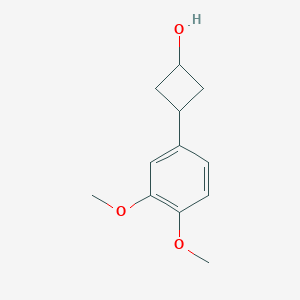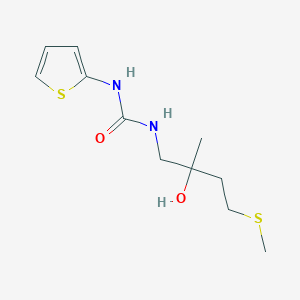
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea" is a urea derivative, which is a class of compounds known for their wide range of biological activities. Urea derivatives are often synthesized and evaluated for their potential as inhibitors of various enzymes and receptors. For instance, a series of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized and found to be potent VEGFR-2 tyrosine kinase inhibitors, indicating their potential in antiangiogenic therapy . Similarly, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were designed and synthesized, showing antiacetylcholinesterase activity, which is relevant in the context of Alzheimer's disease .
Synthesis Analysis
The synthesis of urea derivatives typically involves multi-step reactions, including nucleophilic and electrophilic substitutions, as well as oxidation processes. For example, the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea was achieved through a two-step substitution followed by one-step oxidation . Although the specific synthesis route for "1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea" is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, considering the structural similarities among urea derivatives.
Molecular Structure Analysis
The molecular structure of urea derivatives is often confirmed and analyzed using various spectroscopic and crystallographic techniques. For instance, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was characterized using 1H NMR, 13C NMR, FT-IR, MS, and single-crystal X-ray diffraction . Additionally, Density Functional Theory (DFT) studies are conducted to optimize the structure and compare it with experimental data, providing insights into the electronic properties and molecular orbitals . These methods would be applicable to analyze the molecular structure of "1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea" as well.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the urea moiety, along with other substituents such as thioether linkers, can lead to interactions with biological targets. For example, the presence of a thioether linker and an arylurea moiety in specific positions was crucial for the high potency of certain VEGFR-2 inhibitors . The chemical reactivity of "1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea" would likely be influenced by its hydroxy, methylthio, and thiophenyl groups, which could be explored in biochemical assays.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are closely related to their molecular structure. Techniques such as DFT can predict properties like dipole moments, polarizability, and reactivity indices. The frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are particularly important as they can indicate the molecule's ability to donate or accept electrons during chemical reactions . These properties are essential for understanding the interaction of the compound with biological targets and its potential pharmacokinetic behavior.
Wissenschaftliche Forschungsanwendungen
Urease Inhibitors in Medical Applications
Urease inhibitors have been extensively studied for their potential applications in treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori and Proteus species. These inhibitors, including various urea derivatives, have shown promise in addressing infections that lead to ulcers and other urinary tract complications. The challenge remains in finding urease inhibitors with minimal side effects, as only a few compounds have reached clinical use due to toxicity concerns. Research into urea derivatives as urease inhibitors continues to be a significant area of interest for developing new therapeutic agents with improved efficacy and safety profiles (Kosikowska & Berlicki, 2011).
Urea Biosensors for Urea Concentration Detection
The development of urea biosensors has been a significant area of research, with applications in medical diagnostics and environmental monitoring. These biosensors utilize urease to detect and quantify urea concentration, highlighting the importance of urea and its derivatives in sensor technology. Such sensors are critical in diagnosing and managing diseases related to abnormal urea levels in the human body, including kidney and liver diseases. Advances in materials science, including the use of nanoparticles and conducting polymers, have enhanced the sensitivity and stability of urea biosensors, making them more effective for clinical and environmental applications (Botewad et al., 2021).
Agricultural Use as Nitrogen Fertilizers
Urea derivatives have been explored as components of slow-release fertilizers in agriculture, offering a more efficient delivery of nitrogen to plants. By controlling the release rate of nitrogen, these fertilizers minimize environmental impact and improve crop yields. The research on ureaform and other urea-based fertilizers has focused on optimizing the agronomic efficiency and understanding the soil dynamics to reduce volatilization and leaching, which are common issues with traditional urea fertilizers. Innovations in urease inhibitors, such as n-(N-butyl) thiophosphoric triamide (NBPT), have shown to significantly reduce ammonia loss from urea-based fertilizers, enhancing their effectiveness and environmental safety (Cantarella et al., 2018).
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S2/c1-11(15,5-7-16-2)8-12-10(14)13-9-4-3-6-17-9/h3-4,6,15H,5,7-8H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDUAEVNASPRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


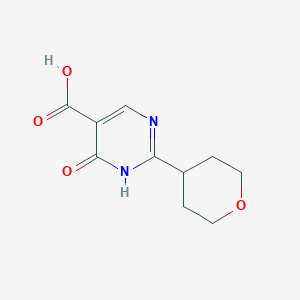

![Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2541721.png)
![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]propanamide](/img/structure/B2541722.png)
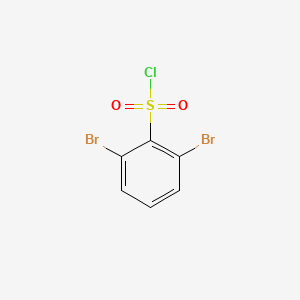
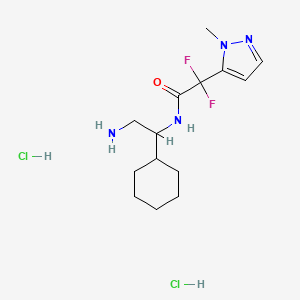


![3-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)benzoic acid](/img/structure/B2541727.png)
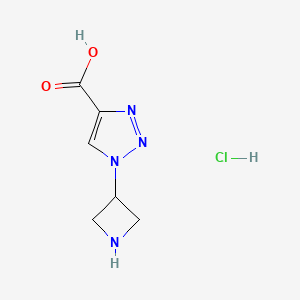
![(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2541730.png)
